{3-[(6-Bromohexyl)oxy]propyl}benzene
Description
{3-[(6-Bromohexyl)oxy]propyl}benzene is an organobromine compound featuring a benzene ring substituted with a propyl chain terminated by a 6-bromohexyl ether group. Its structure combines aromatic and aliphatic brominated moieties, making it a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical derivatization. The bromine atom at the terminal position of the hexyl chain enhances reactivity in nucleophilic substitution reactions, enabling its use in cross-coupling or polymerization processes.
Properties
CAS No. |
94749-20-9 |
|---|---|
Molecular Formula |
C15H23BrO |
Molecular Weight |
299.25 g/mol |
IUPAC Name |
3-(6-bromohexoxy)propylbenzene |
InChI |
InChI=1S/C15H23BrO/c16-12-6-1-2-7-13-17-14-8-11-15-9-4-3-5-10-15/h3-5,9-10H,1-2,6-8,11-14H2 |
InChI Key |
MPMCWADGFSGTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
(3-Bromopropyl)benzene (CAS 637-59-2): Shorter brominated chain (C3 vs. C6), leading to reduced steric hindrance and higher volatility .
Impact of Chain Length : Longer chains (e.g., C6 in the target compound) improve thermal stability and reduce crystallinity compared to shorter analogs like (3-bromopropyl)benzene, which may volatilize more readily .
Halogen Substitution: Bromine vs. Chlorine
Key Compounds:
- Poly[3-(6-chlorohexyl)thiophene] vs. Poly[3-(6-bromohexyl)thiophene]: These polymers, derived from monomers with Cl/Br substituents, exhibit divergent properties despite identical reaction conditions.
Research Findings : Bromine's larger atomic radius and polarizability enhance electronic interactions in polymerization, yielding higher molar mass and improved regioregularity compared to chlorine analogs . This suggests that this compound may outperform chloro-derivatives in applications requiring precise structural control.
Aromatic Core Variations: Benzene vs. Heterocycles
Key Compounds:
- Poly[3-(6-bromohexyl)thiophene] : Replaces benzene with a thiophene ring, altering electronic properties.
Comparison: The benzene core in the target compound limits conductivity but improves stability in non-conductive applications, whereas thiophene-based analogs are preferred in optoelectronics .
Substituent Position and Electronic Effects
Key Compounds:
- 3-[(3-Bromobenzoyl)oxy]propyl 3,5,6-trimethylpyrazine-2-carboxylate (8g) : Bromine at the meta position on benzoyl introduces steric hindrance, reducing ester hydrolysis rates compared to para-substituted analogs .
Research Implications : For this compound, the terminal bromine on a flexible hexyl chain minimizes steric effects, facilitating reactions at the benzylic position. This contrasts with rigid aromatic bromine substituents, which may hinder reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {3-[(6-Bromohexyl)oxy]propyl}benzene, and how can reaction yields be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting 3-phenylpropanol with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours facilitates the introduction of the bromohexyloxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (bp ~250–270°C, extrapolated from shorter-chain analogs) improves yield .
- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants. Excess 1,6-dibromohexane drives the reaction forward, while inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show peaks for aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.4–3.7 ppm), and bromohexyl chain protons (δ 1.2–1.8 ppm). ¹³C NMR confirms quaternary carbons and bromine-induced deshielding .
- GC-MS : Retention time and molecular ion peak (m/z ~312 for C₁₅H₂₁BrO) validate purity (>95% by GC, as per similar brominated compounds) .
- Elemental Analysis : Matches calculated C, H, Br, and O percentages (±0.3%) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent degradation via hydrolysis or light-induced radical reactions. Periodic NMR/GC checks every 6 months monitor stability. Avoid aqueous environments due to potential SN2 reactivity of the bromide .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?
- Methodology : Combine multiple techniques:
- HPLC Coupled with IR : Identify carbonyl or hydroxyl byproducts from incomplete alkylation.
- X-ray Crystallography (if crystalline): Resolve ambiguous stereochemistry or regioselectivity, as demonstrated for structurally similar quinoxaline derivatives .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .
Q. How does the bromohexyloxy chain length affect the compound’s physicochemical properties and reactivity?
- Methodology : Compare with shorter-chain analogs (e.g., (3-bromopropyl)benzene, CAS 637-59-2):
- Boiling Point : Longer chains increase bp (e.g., +30–50°C vs. 237°C for the propyl analog) .
- Lipophilicity : Measure logP values via shake-flask or HPLC; longer chains enhance hydrophobicity, impacting biological membrane permeability .
- Reactivity : Assess SN2 substitution rates with nucleophiles (e.g., NaN₃ in DMSO) under controlled conditions .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine/serotonin receptors, inspired by fluoropyridinyloxy propyl analogs) .
- MD Simulations : Simulate membrane penetration and stability using GROMACS, leveraging force fields (e.g., CHARMM36) .
- QSAR Models : Corrogate substituent effects (e.g., chain length, halogen position) with bioactivity data from analogs .
Q. How can impurities or byproducts be identified and quantified during scale-up synthesis?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., dibromohexane residues) with MRM transitions specific to m/z 230–350 .
- HPLC-UV/ELSD : Quantify using calibration curves for known byproducts (e.g., 3-phenylpropanol, Rf = 0.3 in 7:3 hexane/EtOAc) .
- TGA/DSC : Monitor thermal decomposition profiles to identify unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
